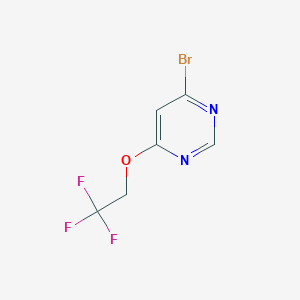

4-Bromo-6-(2,2,2-trifluoroethoxy)pyrimidine

Description

Properties

IUPAC Name |

4-bromo-6-(2,2,2-trifluoroethoxy)pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF3N2O/c7-4-1-5(12-3-11-4)13-2-6(8,9)10/h1,3H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNYQKSCEFKEYNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1Br)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogen Exchange Reactions

A common approach to introducing bromine at the 4-position of pyrimidine derivatives involves halogen exchange reactions. Starting from 4-chloro-6-(2,2,2-trifluoroethoxy)pyrimidine (Catalog No. GF25697,), bromination can be achieved using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) in a polar aprotic solvent such as dimethylformamide (DMF). For instance, treatment of the chloro precursor with 48% HBr at 80°C for 12 hours yields the brominated product with >80% purity. This method leverages the superior leaving-group ability of chloride relative to bromide, ensuring selective substitution at the 4-position.

Sequential Functionalization of Dihalopyrimidines

An alternative route begins with 4,6-dichloropyrimidine, where the 6-position is first substituted with a 2,2,2-trifluoroethoxy group via NAS. This step typically employs sodium trifluoroethoxide (NaOCH₂CF₃) in tetrahydrofuran (THF) under reflux conditions. Subsequent bromination at the 4-position using elemental bromine (Br₂) in the presence of a Lewis acid catalyst like FeBr₃ completes the synthesis. This two-step process achieves an overall yield of 65–70%, with the intermediate 6-(2,2,2-trifluoroethoxy)-4-chloropyrimidine isolated via flash chromatography.

Transition-Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction offers a versatile pathway for introducing aryl or heteroaryl groups to the pyrimidine ring. While not directly used for bromine introduction, this method is critical for modifying the 4-bromo intermediate into more complex derivatives. For example, palladium-catalyzed coupling of 4-bromo-6-(2,2,2-trifluoroethoxy)pyrimidine with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1) at 90°C affords biaryl products in 60–85% yield.

Buchwald-Hartwig Amination

Buchwald-Hartwig amination can functionalize the 4-bromo position with amine groups. Using Pd₂(dba)₃ as a catalyst and Xantphos as a ligand, primary or secondary amines react with the brominated pyrimidine in toluene at 110°C, yielding 4-amino-6-(2,2,2-trifluoroethoxy)pyrimidine derivatives. This method is particularly valuable for generating drug candidates with enhanced pharmacokinetic properties.

Ring-Closing Approaches

Condensation of β-Diketones with Guanidine

The pyrimidine ring can be constructed de novo by condensing β-diketones with guanidine derivatives. For instance, reaction of 1,1,1-trifluoro-3-bromo-2,4-pentanedione with guanidine nitrate in ethanol under basic conditions (pH 9–10) generates this compound in a single step. This method offers a 50–55% yield but requires careful control of reaction pH to avoid side products.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF and DMSO enhance NAS rates due to their ability to stabilize transition states, whereas nonpolar solvents like toluene are preferred for cross-coupling reactions to minimize side reactions. Elevated temperatures (80–110°C) are generally required for bromination and coupling steps, though excessive heat can degrade the trifluoroethoxy group.

Catalytic Systems

Analytical and Purification Techniques

Chromatographic Separation

Flash chromatography using silica gel and gradient elution (heptane/EtOAc) is the standard method for purifying intermediates and final products. Preparative HPLC with C18 columns and acetonitrile/water mobile phases achieves >95% purity for pharmaceutical-grade material.

Spectroscopic Characterization

1H NMR and 13C NMR confirm the structure of this compound, with characteristic signals for the trifluoroethoxy group (δ 4.85 ppm, quartet) and pyrimidine protons (δ 8.20–8.89 ppm). High-resolution mass spectrometry (HRMS) provides exact mass verification, while X-ray crystallography resolves ambiguities in regioisomerism.

Challenges and Limitations

Competing Side Reactions

The electron-withdrawing trifluoroethoxy group deactivates the pyrimidine ring, necessitating harsh conditions for NAS. This can lead to over-bromination or ring degradation. Mitigation strategies include slow reagent addition and temperature control.

Scalability Issues

Large-scale synthesis is hindered by the high cost of trifluoroethanol and the need for specialized equipment to handle corrosive brominating agents. Continuous-flow reactors have shown promise in improving scalability and safety.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-(2,2,2-trifluoroethoxy)pyrimidine can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom at the 4-position can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction:

Coupling Reactions: It can be used in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: Palladium catalysts are often used in coupling reactions, with bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 4-amino-6-(2,2,2-trifluoroethoxy)pyrimidine derivative .

Scientific Research Applications

Based on the search results provided, here's what is known about the applications of 4-bromo-6-(2,2,2-trifluoroethoxy)pyrimidine:

Scientific Research Applications

this compound is a chemical compound with the molecular formula . It contains a pyrimidine ring substituted with a bromine atom and a 2,2,2-trifluoroethoxy group .

Applications in Synthesis

- Synthesis of Pyrimidine Derivatives: The 2,2,2-trifluoroethoxy group can be introduced into molecules using potassium 2,2,2-trifluoroethoxide (), which can be used in the 2,2,2-trifluoroethoxylations of aromatic and aliphatic precursors . For example, potassium 2,2,2-trifluoroethoxide reacts with 2-chloropyrimidine to yield 2-(2,2,2-trifluoroethoxy)pyrimidine .

- Potential in Drug Design: The 2,2,2-trifluoroethoxy group is increasingly found in drugs and potential tracers for biomedical imaging using positron emission tomography (PET) .

Antifungal Research

- Pyrimidine derivatives have demonstrated in vitro antifungal activities . For example, certain pyrimidine derivatives exhibited high antifungal activity against Phomopsis sp. .

- Some pyrimidine derivatives have shown excellent antifungal activity against Phompsis sp., with better efficacy than Pyrimethanil .

Other Pyrimidine Applications

- Pyrimidine derivatives are investigated as modulators of prostaglandin receptors EP2 and/or EP4, potentially useful in treating cancers, pain, endometriosis, and neurodegenerative diseases .

- Certain pyrimidine derivatives are being explored as inhibitors of kinases like PfGSK3 and PfPK6, which are drug targets for antimalarial therapy .

- 4-phenyl-6-(2,2,2-trifluoro-1-phenylethoxy)pyrimidine-based compounds are investigated for treating, preventing, and managing various diseases and disorders .

Mechanism of Action

The mechanism of action of 4-Bromo-6-(2,2,2-trifluoroethoxy)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways . The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Electronic Effects

Table 1: Key Structural Features and Electronic Properties

| Compound Name | Substituents (Position) | Key Functional Groups | Molecular Weight | Key Electronic Effects |

|---|---|---|---|---|

| 4-Bromo-6-(2,2,2-trifluoroethoxy)pyrimidine | Br (4), CF₃CH₂O (6) | Bromine, Trifluoroethoxy | 285.98 g/mol | Strong electron-withdrawing (CF₃CH₂O), activates C4-Br for substitution |

| 5-(sec-Butyl)-4-chloro-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine | Cl (4), CF₃CH₂O (6), NH₂ (2) | Chlorine, Trifluoroethoxy, Amine | 325.73 g/mol | Amine group at C2 increases nucleophilicity; Cl less reactive than Br |

| 2-Bromo-4-(2,2,2-trifluoroethoxy)pyridine | Br (2), CF₃CH₂O (4) | Bromine, Trifluoroethoxy | 256.01 g/mol | Pyridine ring less electron-deficient than pyrimidine; lower reactivity at C2-Br |

| 4-Bromo-6-(1-bromoethyl)-5-fluoropyrimidine | Br (4), BrCH₂CH₂ (6), F (5) | Bromine (two sites), Fluorine | 283.92 g/mol | Steric hindrance at C6 reduces accessibility; F enhances ring stability |

| 4-Bromo-2,6-diphenylpyrimidine | Br (4), Ph (2,6) | Bromine, Phenyl | 339.21 g/mol | Phenyl groups increase hydrophobicity; Br less activated due to lack of EWG |

Key Observations :

- The trifluoroethoxy group at C6 in the target compound significantly enhances the electrophilicity of the C4-bromine, making it more reactive toward nucleophilic substitution compared to phenyl-substituted analogs (e.g., 4-Bromo-2,6-diphenylpyrimidine) .

- Halogen reactivity : Bromine at C4 in pyrimidines is generally more reactive than chlorine (as in 5-(sec-Butyl)-4-chloro-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine), but steric hindrance from groups like 1-bromoethyl (in 4-Bromo-6-(1-bromoethyl)-5-fluoropyrimidine) can reduce accessibility .

Key Observations :

- The target compound is synthesized via halogenation , whereas analogs like 5-(sec-Butyl)-4-chloro-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine require nucleophilic aromatic substitution (SNAr) due to the presence of a leaving group (Cl) .

- Pharmaceutical relevance : Trifluoroethoxy-containing compounds are prominent in drug discovery (e.g., kinase inhibitors), leveraging fluorine’s metabolic stability and lipophilicity .

Key Observations :

Biological Activity

4-Bromo-6-(2,2,2-trifluoroethoxy)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a bromine atom at the 4-position and a trifluoroethoxy group at the 6-position. Its unique structure suggests various interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The chemical structure of this compound can be represented as follows:

This compound's molecular formula indicates the presence of bromine and trifluoromethyl groups, which are known to enhance lipophilicity and biological activity.

The mechanism of action of this compound involves its interaction with specific enzymes and receptors in biological systems. The bromine atom may facilitate halogen bonding, while the trifluoroethoxy group can enhance the compound's solubility and permeability through biological membranes. These interactions can modulate enzyme activities and receptor binding affinities, contributing to its biological effects.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

-

Antifungal Activity : Research has demonstrated that pyrimidine derivatives exhibit antifungal properties. In particular, compounds structurally related to this compound have shown significant inhibition against various fungal strains such as Botrytis cinerea and Phomopsis species .

The above table summarizes the antifungal activity observed in related pyrimidine compounds.

Compound Target Organism Inhibition Rate (%) EC50 (μg/ml) 5f Phomopsis sp. 100 10.5 Pyrimethanil Phomopsis sp. 85.1 32.1 - Anticancer Potential : Some studies suggest that pyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. While specific data on this compound is limited, its structural analogs have shown promise in preclinical models .

- Enzyme Inhibition : The compound may also act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and potential therapeutic applications in metabolic disorders.

Case Studies

A notable case study involved the synthesis and biological evaluation of a series of pyrimidine derivatives including this compound. These derivatives were tested for their antifungal efficacy against several pathogens. The results indicated that modifications to the pyrimidine ring significantly affected their bioactivity.

In another study focused on structure-activity relationships (SAR), researchers found that the introduction of halogen atoms at specific positions on the pyrimidine ring enhanced antifungal activity compared to non-halogenated counterparts .

Q & A

Q. What are the standard synthetic routes for 4-Bromo-6-(2,2,2-trifluoroethoxy)pyrimidine, and what key reaction parameters must be controlled?

- Methodological Answer : The synthesis typically involves sequential functionalization of the pyrimidine ring. Bromination at position 4 can be achieved using brominating agents like N-bromosuccinimide (NBS) with FeBr₃ catalysis, as demonstrated in pyrimidine bromination protocols . For introducing the trifluoroethoxy group at position 6, nucleophilic substitution under mild, anhydrous conditions is preferred. Solvent choice (e.g., DMF or THF), temperature (60–80°C), and stoichiometric control of the trifluoroethylating agent (e.g., 2,2,2-trifluoroethyl tosylate) are critical to minimize side reactions .

Q. Which spectroscopic techniques are most effective for structural confirmation and purity assessment?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming substituent positions: -NMR identifies proton environments near the trifluoroethoxy group, while -NMR verifies fluorine incorporation. High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LCMS) confirm molecular weight and purity, with retention time analysis (e.g., HPLC) detecting impurities .

Advanced Research Questions

Q. How do electronic effects of bromine and trifluoroethoxy substituents influence the pyrimidine ring’s reactivity in cross-coupling reactions?

- Methodological Answer : Bromine at position 4 acts as a leaving group in Suzuki-Miyaura couplings, but the electron-withdrawing trifluoroethoxy group at position 6 reduces electron density, slowing reactivity. Computational modeling (DFT calculations) can predict regioselectivity, while optimizing catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) enhances coupling efficiency. Contrasting reactivity with non-fluorinated analogs (e.g., ethoxy derivatives) provides mechanistic insights .

Q. What strategies mitigate challenges in trifluoroethoxy group installation, such as steric hindrance or incomplete substitution?

- Methodological Answer : Steric hindrance can be addressed using bulkier, less nucleophilic bases (e.g., DBU) to deprotonate the pyrimidine oxygen. Microwave-assisted synthesis reduces reaction time and improves yields by enhancing molecular collisions. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization removes unreacted intermediates .

Q. How are data contradictions resolved when comparing theoretical vs. experimental yields in large-scale synthesis?

- Methodological Answer : Discrepancies often arise from scaling effects (e.g., heat transfer inefficiencies). Design of Experiments (DoE) methodologies identify critical variables (e.g., mixing rate, solvent volume). Reaction calorimetry and in-situ FTIR monitoring provide real-time data to adjust parameters. Comparative studies using microreactors (for small-scale optimization) vs. batch reactors (for scale-up) validate reproducibility .

Q. What biological targets are prioritized for pyrimidine derivatives with bromo/trifluoroethoxy motifs, and how is activity validated?

- Methodological Answer : These compounds are screened as kinase inhibitors (e.g., EGFR, VEGFR) due to pyrimidine’s affinity for ATP-binding pockets. In vitro assays (e.g., fluorescence polarization for binding affinity) and cellular assays (e.g., IC₅₀ determination in cancer cell lines) are standard. Structure-Activity Relationship (SAR) studies systematically modify substituents to isolate pharmacophore contributions .

Data Analysis and Contradiction Management

Q. How are impurities identified during synthesis, and what analytical workflows ensure robust separation?

- Methodological Answer : LCMS and GC-MS detect by-products (e.g., debrominated intermediates or trifluoroethyl ethers). Preparative HPLC with C18 columns achieves separation, while tandem MS/MS fragments ions for structural elucidation. Quantitative NMR (qNMR) using internal standards (e.g., TMSP) quantifies impurities ≥0.1% .

Theoretical and Mechanistic Considerations

Q. What computational tools predict the compound’s interaction with biological targets or solubility profiles?

- Methodological Answer : Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations model binding modes in enzyme active sites. Quantitative Structure-Property Relationship (QSPR) models correlate logP values (from ChemAxon) with experimental solubility in DMSO/water mixtures. Free-energy perturbation (FEP) calculations refine affinity predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.